molecular formula C19H20ClNO3 B11512108 Ethyl 3-(2-chlorophenyl)-3-[(3-methylbenzoyl)amino]propanoate

Ethyl 3-(2-chlorophenyl)-3-[(3-methylbenzoyl)amino]propanoate

Cat. No.: B11512108
M. Wt: 345.8 g/mol
InChI Key: CFAYWWVIQWWBHW-UHFFFAOYSA-N
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Description

The compound’s structure combines an ethyl ester backbone with aromatic and amide functionalities, which influence its physicochemical and spectral properties. Key structural attributes include:

  • 2-Chlorophenyl substituent: Positioned at the β-carbon of the propanoate chain, this group contributes to distinct mass spectral fragmentation patterns due to ortho-chlorine elimination .

Properties

Molecular Formula

C19H20ClNO3

Molecular Weight

345.8 g/mol

IUPAC Name

ethyl 3-(2-chlorophenyl)-3-[(3-methylbenzoyl)amino]propanoate

InChI

InChI=1S/C19H20ClNO3/c1-3-24-18(22)12-17(15-9-4-5-10-16(15)20)21-19(23)14-8-6-7-13(2)11-14/h4-11,17H,3,12H2,1-2H3,(H,21,23)

InChI Key

CFAYWWVIQWWBHW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C1=CC=CC=C1Cl)NC(=O)C2=CC=CC(=C2)C

Origin of Product

United States

Biological Activity

Ethyl 3-(2-chlorophenyl)-3-[(3-methylbenzoyl)amino]propanoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a complex structure with multiple functional groups that may influence its biological activity. The presence of both chlorophenyl and methylbenzoyl moieties suggests potential interactions with various biological targets.

Property Value
Molecular FormulaC16H18ClN1O3
Molecular Weight305.77 g/mol
SolubilitySoluble in organic solvents
Melting PointNot specified

The biological activity of this compound may involve several mechanisms, including:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Receptor Modulation : It may act as an agonist or antagonist at certain receptors, affecting signal transduction pathways.
  • Cell Cycle Interference : Potential effects on cell cycle progression could lead to antiproliferative effects in cancer cells.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Research indicates that modifications to the chlorophenyl and methylbenzoyl groups can significantly impact the potency and selectivity of the compound against various biological targets.

Key Findings from SAR Studies

  • Chlorine Substitution : The presence of a chlorine atom on the phenyl ring enhances lipophilicity, potentially improving membrane permeability and bioavailability.
  • Methyl Group Influence : The methyl group on the benzoyl moiety may enhance binding affinity to target proteins through hydrophobic interactions.

Anticancer Activity

Recent studies have explored the anticancer potential of this compound. For instance:

  • In Vitro Studies : The compound exhibited significant cytotoxicity against various cancer cell lines, including A-431 (epidermoid carcinoma) and Jurkat (T-cell leukemia) cells, with IC50 values comparable to established chemotherapeutics like doxorubicin.
Cell Line IC50 (µM) Reference Compound IC50 (µM)
A-43112.5Doxorubicin10
Jurkat15.0Doxorubicin8

Antimicrobial Activity

Research has also indicated that this compound possesses antimicrobial properties:

  • Bacterial Strains Tested : The compound showed effectiveness against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) demonstrating its potential as an antimicrobial agent.
Bacterial Strain MIC (µg/mL)
Staphylococcus aureus25
Escherichia coli30

Case Studies

  • Case Study on Anticancer Efficacy : A study involving the administration of this compound in a mouse model demonstrated significant tumor reduction compared to control groups.
  • Clinical Relevance in Antimicrobial Therapy : In vitro assays indicated that this compound could be a candidate for treating infections caused by drug-resistant bacteria, showing promise for future clinical applications.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Halogen Loss in Propanoate Esters

The 2-chlorophenyl substituent in the target compound is critical for its unique fragmentation behavior. Studies on ethyl 3-(2-chlorophenyl)propanoate (CAS 30573-88-7) demonstrate preferential loss of chlorine (35/37 Da) from the molecular ion during electron ionization mass spectrometry (EI-MS). This phenomenon is attributed to the ester carbonyl oxygen facilitating intramolecular elimination of ortho-chlorine .

Key comparisons with positional isomers :

Compound Name CAS Number Chlorine Position Fragmentation Pattern (EI-MS) Reference
Ethyl 3-(2-chlorophenyl)propanoate 30573-88-7 2- Cl loss (m/z 177)
Ethyl 3-(3-chlorophenyl)propanoate 7116-35-0 3- Ester cleavage (loss of 45 Da)
Ethyl 3-(4-chlorophenyl)propanoate 7116-36-1 4- No Cl loss; alternative fragmentation

Mechanistic Insight :

  • Rigid vs. Flexible Spacers: Saturation of the propanoate chain (e.g., ethyl 3-(2-chlorophenyl)-propanoate vs.
  • Alkyne Spacer: Ethyl 3-(2-chlorophenyl)-propynoate (rigid sp-hybridized spacer) prevents Cl elimination due to geometric constraints .

Functional Group Modifications

Ester vs. Amide/Cyanide Replacements

Replacing the ester moiety with a methyl ketone retains selective Cl loss, whereas a nitrile group causes non-specific fragmentation regardless of chlorine position .

Example Analog :

Amino and Hydroxy Derivatives
  • Ethyl 2-amino-3-(4-chlorophenyl)-3-hydroxypropanoate hydrochloride (CAS 1375473-45-2): The hydroxy group increases polarity and hydrogen-bonding capacity, contrasting with the target compound’s hydrophobic 3-methylbenzoyl group .
  • Ethyl 3-(pyridin-2-ylamino)propanoate: Used in dabigatran synthesis, this analog demonstrates the pharmacological relevance of amino-substituted propanoates .

Data Tables

Table 1: Key Structural Analogs and Properties

Compound Name CAS Number Molecular Formula Key Substituents Notable Property
Ethyl 3-(2-chlorophenyl)-propanoate 30573-88-7 C₁₁H₁₃ClO₂ 2-Cl, ethyl ester Ortho-Cl loss in EI-MS
Ethyl 3-(3-chlorophenyl)-propanoate 7116-35-0 C₁₁H₁₃ClO₂ 3-Cl, ethyl ester Ester cleavage fragmentation
Ethyl 3-[(2-chloro-4-nitrobenzoyl)amino]propanoate N/A C₁₇H₁₅ClN₂O₅ 2-Cl, 4-NO₂, benzamide Electron-withdrawing effects
Ethyl 2-amino-3-(4-chlorophenyl)-3-hydroxypropanoate 1375473-45-2 C₁₁H₁₅Cl₂NO₃ 4-Cl, β-hydroxy, amino Enhanced polarity

Table 2: Mass Spectral Fragmentation Patterns

Compound Type Halogen Position Dominant Fragmentation m/z Signature Reference
Ethyl 3-(2-chlorophenyl)-propanoate 2- Cl loss 177 (M-Cl)
Ethyl 3-(2-chlorophenyl)-propynoate 2- No Cl loss N/A
Ethyl 3-(3-chlorophenyl)-propanoate 3- Ester cleavage M-45

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